N-(3-cyclohexyl-1-methylpyrazol-4-yl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Description
N-(3-cyclohexyl-1-methylpyrazol-4-yl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[321]oct-2-ene-8-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Properties
IUPAC Name |
N-(3-cyclohexyl-1-methylpyrazol-4-yl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-26-14-19(21(25-26)15-6-4-3-5-7-15)24-22(29)28-17-8-9-18(28)13-16(12-17)20-10-11-23-27(20)2/h10-12,14-15,17-18H,3-9,13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHCWJCPXGUICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCCC2)NC(=O)N3C4CCC3C=C(C4)C5=CC=NN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclohexyl-1-methylpyrazol-4-yl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the formation of the azabicyclo[3.2.1]octane core. The final step involves the coupling of these intermediates under specific conditions to form the target compound. Common reagents used in these reactions include various alkylating agents, catalysts, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclohexyl-1-methylpyrazol-4-yl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
N-(3-cyclohexyl-1-methylpyrazol-4-yl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-cyclohexyl-1-methylpyrazol-4-yl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and azabicyclo[3.2.1]octane analogs. These compounds share structural features but differ in their functional groups and overall molecular architecture.
Uniqueness
What sets N-(3-cyclohexyl-1-methylpyrazol-4-yl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[321]oct-2-ene-8-carboxamide apart is its combination of multiple functional groups within a single molecule, providing a unique set of chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
